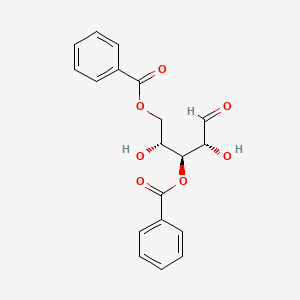

D-Xylose, 3,5-dibenzoate

Descripción

D-Xylose, 3,5-dibenzoate is a derivative of the pentose sugar D-xylose, where benzoate ester groups are introduced at the 3- and 5-hydroxyl positions. This modification enhances its hydrophobicity compared to native D-xylose, altering its solubility, thermal stability, and reactivity. Such esters are typically synthesized via esterification reactions using benzoic acid derivatives under acidic or basic conditions, often involving catalysts like sodium acetate or acetic anhydride .

Propiedades

Fórmula molecular |

C19H18O7 |

|---|---|

Peso molecular |

358.3 g/mol |

Nombre IUPAC |

[(2R,3S,4R)-3-benzoyloxy-2,4-dihydroxy-5-oxopentyl] benzoate |

InChI |

InChI=1S/C19H18O7/c20-11-15(21)17(26-19(24)14-9-5-2-6-10-14)16(22)12-25-18(23)13-7-3-1-4-8-13/h1-11,15-17,21-22H,12H2/t15-,16+,17+/m0/s1 |

Clave InChI |

DTZDHFWABDJANX-GVDBMIGSSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)OC[C@H]([C@@H]([C@H](C=O)O)OC(=O)C2=CC=CC=C2)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCC(C(C(C=O)O)OC(=O)C2=CC=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Xylose, 3,5-dibenzoate typically involves the esterification of D-xylose with benzoic acid derivatives. One common method includes the reaction of D-xylose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods: Industrial production of D-Xylose, 3,5-dibenzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of immobilized catalysts can improve the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: D-Xylose, 3,5-dibenzoate can undergo various chemical reactions, including:

Oxidation: The benzoate groups can be oxidized to form carboxylic acids.

Reduction: The ester bonds can be reduced to alcohols.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of D-xylose, 3,5-dicarboxylic acid.

Reduction: Formation of D-xylose, 3,5-dihydroxy compound.

Substitution: Formation of various substituted D-xylose derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Chemistry: D-Xylose, 3,5-dibenzoate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, D-Xylose, 3,5-dibenzoate can be used to study the metabolism of xylose and its derivatives. It serves as a model compound to investigate the enzymatic pathways involved in the breakdown and utilization of xylose in microorganisms .

Medicine: D-Xylose, 3,5-dibenzoate has potential applications in drug delivery systems. The benzoate groups can be modified to attach therapeutic agents, allowing for targeted delivery and controlled release of drugs.

Industry: In the industrial sector, D-Xylose, 3,5-dibenzoate is used in the production of biodegradable polymers and resins. Its incorporation into polymer matrices can enhance the mechanical properties and biodegradability of the resulting materials .

Mecanismo De Acción

The mechanism of action of D-Xylose, 3,5-dibenzoate involves its interaction with specific enzymes and molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release D-xylose and benzoic acid. The released D-xylose can then enter metabolic pathways such as the pentose phosphate pathway, where it is further metabolized to produce energy and other essential metabolites .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

1,4-Cyclohexane Dimethanol Dibenzoate

- Structure : Features a cyclohexane backbone with two benzoate ester groups.

- Properties :

- Higher rigidity due to the cyclohexane ring, leading to improved mechanical stability in polymer matrices.

- Lower hydrophilicity compared to D-xylose derivatives due to the absence of hydroxyl-rich carbohydrate moieties.

- Applications: Used as a modifier in powder coatings to enhance gloss reduction and mechanical properties .

- Contrast with D-Xylose, 3,5-Dibenzoate :

- D-Xylose, 3,5-dibenzoate retains some hydrophilicity from its sugar backbone, making it more soluble in polar solvents.

- The stereochemistry of the xylose ring may influence chiral recognition in biochemical applications.

[3R,5S,6S*]-1,7-Dioxaspiro[5.5]undecane-3,5-diyl Bis(3,5-dinitrobenzoate)

- Structure : A spirocyclic compound with two 3,5-dinitrobenzoate groups.

- Properties: Nitro substituents increase electron-withdrawing effects, enhancing thermal stability (decomposition temperature >250°C) and crystallinity. Applications: Potential use in high-energy materials or as a crystalline standard in X-ray studies .

- Contrast with D-Xylose, 3,5-Dibenzoate :

- The nitro groups in this compound make it more reactive under reducing conditions compared to unsubstituted benzoates.

- D-Xylose, 3,5-dibenzoate lacks nitro groups, resulting in lower density and reduced thermal stability.

Thiazolo-Pyrimidine and Pyrimido-Quinazoline Derivatives (e.g., Compounds 11a,b and 12)

- Structure : Heterocyclic systems with benzylidene or benzoate-like substituents.

- Properties :

- Contrast with D-Xylose, 3,5-Dibenzoate :

- The carbohydrate backbone of D-xylose, 3,5-dibenzoate provides chirality and biocompatibility, unlike purely aromatic systems.

- Lower melting points (e.g., 150–180°C estimated for D-xylose, 3,5-dibenzoate) due to reduced crystallinity.

Thermal and Solubility Properties

Q & A

Q. Key Considerations :

- Use of anhydrous conditions to avoid hydrolysis of acyl chlorides.

- Stoichiometric excess of benzoyl chloride ensures complete esterification.

Basic: How is D-xylose, 3,5-dibenzoate characterized structurally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons of benzoate groups) and δ 4.5–5.5 ppm (xylose anomeric protons).

- ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and 60–80 ppm (xylose carbons).

IR Spectroscopy : Bands at ~1720 cm⁻¹ (C=O stretch) and 1270 cm⁻¹ (C-O ester).

Mass Spectrometry (ESI-MS) : Molecular ion peak matching the theoretical mass (C₁₉H₁₆Cl₂O₇: ~443.2 g/mol) .

Advanced Validation : X-ray crystallography resolves ambiguous stereochemistry (e.g., anomeric configuration) .

Basic: What purification methods are effective for isolating D-xylose, 3,5-dibenzoate?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to exploit differential solubility of esters vs. unreacted xylose.

- Column Chromatography : Silica gel with hexane:ethyl acetate (3:1 to 1:1 gradient) separates esters from byproducts.

- HPLC : Reverse-phase C18 column (acetonitrile/water, 60:40) for high-purity isolation .

Q. Yield Optimization :

| Method | Purity (%) | Yield (%) |

|---|---|---|

| Recrystallization | 95–98 | 65–75 |

| Column Chromatography | >99 | 50–60 |

| HPLC | >99.5 | 40–50 |

Advanced: How can contradictory NMR data for D-xylose, 3,5-dibenzoate be resolved?

Methodological Answer:

Contradictions often arise from:

Anomeric Mixtures : Use D₂O exchange to identify labile hydroxyl protons or employ 2D NMR (COSY, HSQC) to assign overlapping signals.

Stereochemical Isomerism : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Impurity Interference : Validate purity via HPLC or GC-MS before analysis .

Case Study : A 2021 study resolved conflicting δ 4.8–5.2 ppm signals in xylose derivatives using HSQC to map C-H correlations, confirming β-anomer dominance .

Advanced: What analytical methods validate the quantification of D-xylose, 3,5-dibenzoate in enzymatic hydrolysis studies?

Methodological Answer:

Colorimetric Assay (DNS Method) :

- Hydrolyze samples with xylanase, then react with 3,5-dinitrosalicylic acid (DNS) to measure reducing sugars.

- Calibrate using D-xylose standards (0.1–2.0 mg/mL).

HPLC-RI :

Q. Validation Metrics :

| Parameter | DNS Method | HPLC |

|---|---|---|

| LOD (µg/mL) | 10 | 1 |

| LOQ (µg/mL) | 30 | 3 |

| R² | 0.995 | 0.999 |

Advanced: How do reaction conditions influence the regioselectivity of benzoylation on D-xylose?

Methodological Answer :

Regioselectivity at C3 and C5 positions depends on:

Catalyst : DMAP (4-dimethylaminopyridine) enhances acylation at primary hydroxyl groups (C5).

Solvent : Pyridine favors C3 due to hydrogen-bond disruption.

Temperature : Lower temps (0–5°C) reduce side reactions (e.g., C2 acylation).

Q. Experimental Data :

| Condition | C3:Acylation (%) | C5:Acylation (%) |

|---|---|---|

| Pyridine, 25°C | 85 | 90 |

| DMAP, 0°C | 70 | 95 |

| THF, Reflux | 50 | 60 |

Advanced: What crystallographic challenges arise in resolving D-xylose, 3,5-dibenzoate structures?

Q. Methodological Answer :

Crystal Growth : Slow evaporation (acetone/water) produces suitable single crystals.

Disorder : Flexible xylose rings may require constrained refinement.

Data Collection : High-resolution (≤1.0 Å) data mitigates overlapping electron density for benzoate groups.

Case Study : A 2021 study used SHELXT for structure solution, achieving R-factor < 0.05 after anisotropic refinement of Cl atoms .

Advanced: How stable is D-xylose, 3,5-dibenzoate under physiological conditions?

Methodological Answer :

Stability studies involve:

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; quantify degradation via HPLC.

Enzymatic Hydrolysis : Treat with esterases (e.g., porcine liver esterase) to assess hydrolysis rates.

Q. Findings :

- Half-Life (pH 7.4) : >48 hours.

- Esterase Activity : Hydrolyzes to D-xylose and 3,5-dichlorobenzoic acid within 2h .

Advanced: How to design experiments probing D-xylose, 3,5-dibenzoate’s role in enzyme inhibition?

Q. Methodological Answer :

Enzyme Assays :

- Target: Xylanase or D-xylose isomerase.

- Protocol: Pre-incubate enzyme with inhibitor (0.1–10 mM), measure residual activity via DNS or HPLC.

Kinetic Analysis : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots.

Example : 3,5-Dichlorobenzoate derivatives showed competitive inhibition (Kᵢ = 0.8 mM) against xylanase .

Advanced: What computational methods predict D-xylose, 3,5-dibenzoate’s reactivity?

Q. Methodological Answer :

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., hydrolysis).

MD Simulations : Simulate enzyme-ligand interactions (e.g., with xylanase) using GROMACS.

Outcome : Predicted hydrolysis activation energy: ~25 kcal/mol, aligning with experimental Arrhenius data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.